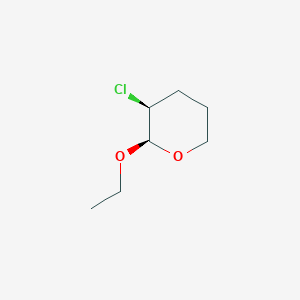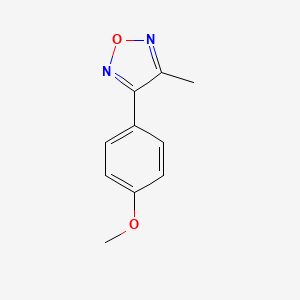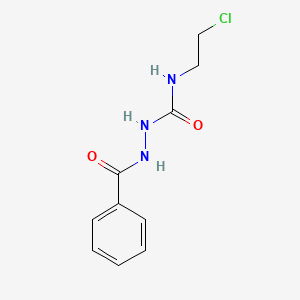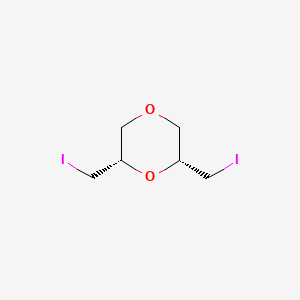
(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane is an organic compound characterized by the presence of two iodomethyl groups attached to a 1,4-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane typically involves the iodination of a precursor compound. One common method involves the reaction of 1,4-dioxane with iodomethane in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce alcohols or carboxylic acids.
Scientific Research Applications
(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane depends on its specific application. In chemical reactions, the iodomethyl groups act as reactive sites for nucleophilic substitution or other transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,6S)-2-(4-Fluorophenyl)-6-(iodomethyl)tetrahydro-2H-pyran
- (2R,3aR,5R,6S,6aR)-5-(iodomethyl)-2-methyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
- (2R,3S,4R,5S,6S)-2-[4-(hexyloxy)phenoxy]-6-(iodomethyl)oxane-3,4,5-triol
Uniqueness
(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane is unique due to its symmetrical structure and the presence of two iodomethyl groups This makes it a versatile intermediate for the synthesis of a wide range of compounds
Properties
CAS No. |
6963-59-3 |
|---|---|
Molecular Formula |
C6H10I2O2 |
Molecular Weight |
367.95 g/mol |
IUPAC Name |
(2R,6S)-2,6-bis(iodomethyl)-1,4-dioxane |
InChI |
InChI=1S/C6H10I2O2/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2/t5-,6+ |
InChI Key |
UYISQIRJYDOWOR-OLQVQODUSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](CO1)CI)CI |
Canonical SMILES |
C1C(OC(CO1)CI)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


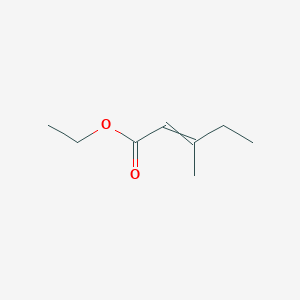
![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)

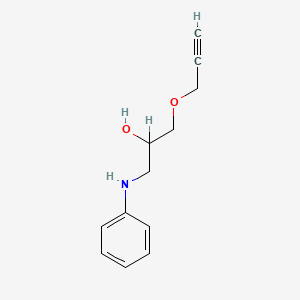
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)

